N,N-diethylnaphthalene-1-sulfonamide N,N-diethylnaphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 501411-81-0
VCID: VC20576721
InChI: InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C14H17NO2S
Molecular Weight: 263.36 g/mol

N,N-diethylnaphthalene-1-sulfonamide

CAS No.: 501411-81-0

Cat. No.: VC20576721

Molecular Formula: C14H17NO2S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethylnaphthalene-1-sulfonamide - 501411-81-0

Specification

CAS No. 501411-81-0
Molecular Formula C14H17NO2S
Molecular Weight 263.36 g/mol
IUPAC Name N,N-diethylnaphthalene-1-sulfonamide
Standard InChI InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3
Standard InChI Key FDTQVUQNEIOCPP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=CC2=CC=CC=C21

Introduction

Structural and Molecular Characteristics

N,N-Diethylnaphthalene-1-sulfonamide features a naphthalene ring system with a sulfonamide group (-SO2_2NH-) at the 1-position, where the nitrogen atom is substituted with two ethyl groups. Its molecular formula is C14_{14}H17_{17}NO2_2S, with a calculated molecular weight of 271.35 g/mol. The compound’s structure is defined by the following key attributes:

  • Naphthalene backbone: A fused bicyclic aromatic system that provides rigidity and influences electronic properties.

  • Sulfonamide functional group: Imparts polarity and enables hydrogen bonding, critical for biological interactions.

  • N,N-Diethyl substituents: Enhance lipophilicity, potentially improving membrane permeability in pharmacological contexts.

Comparative analysis with related compounds, such as 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide (C12_{12}H12_{12}ClNO2_2S, MW 269.75 g/mol), highlights how substituents modulate molecular weight and reactivity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N,N-diethylnaphthalene-1-sulfonamide likely follows methodologies analogous to those used for similar sulfonamides :

  • Sulfonation: Reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride.

  • Amination: Treatment with diethylamine to substitute the chloride with the N,N-diethylamine group.

Key reaction conditions include:

  • Solvent: Dichloromethane or ethanol-water mixtures .

  • Temperature: Controlled between 0–25°C to prevent side reactions.

  • pH: Neutral to slightly basic conditions (pH 7–9) to favor nucleophilic substitution.

A representative reaction scheme is:

Naphthalene-1-sulfonyl chloride+Et2NHN,N-Diethylnaphthalene-1-sulfonamide+HCl\text{Naphthalene-1-sulfonyl chloride} + \text{Et}_2\text{NH} \rightarrow \text{N,N-Diethylnaphthalene-1-sulfonamide} + \text{HCl}

Yields for analogous syntheses range from 55% to 85%, depending on purification methods .

Chemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic naphthalene core.

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the sulfonamide bond.

  • Reactivity: Participates in electrophilic substitution reactions at the naphthalene ring and nucleophilic reactions at the sulfonamide group.

Applications in Drug Discovery and Development

Antimicrobial Agents

Sulfonamides remain a cornerstone in combating antibiotic-resistant bacteria. Modifications to the N,N-diethyl group could optimize pharmacokinetic profiles, reducing renal toxicity associated with older sulfonamides.

Metabolic Disease Therapeutics

FABP4 inhibitors derived from naphthalene sulfonamides improve glucose metabolism in diabetic models . N,N-Diethylnaphthalene-1-sulfonamide’s structure aligns with pharmacophores required for FABP4 binding, warranting further investigation.

Chemical Probes

The compound’s fluorescent properties (due to the naphthalene core) make it suitable for developing pH-sensitive probes or enzyme activity sensors.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1^1H NMR spectra typically show aromatic protons at δ 7.5–8.5 ppm and ethyl group signals at δ 1.0–1.5 ppm (triplet) and δ 3.0–3.5 ppm (quartet).

  • Mass Spectrometry: ESI-MS expected to display a molecular ion peak at m/z 271.35 [M+H]+^+.

Chromatographic Techniques

  • HPLC: Retention times vary with mobile phase composition; a C18 column and acetonitrile-water gradient are commonly used.

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